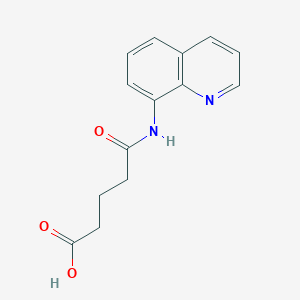

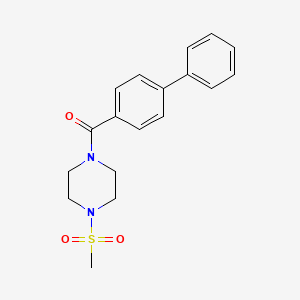

5-oxo-5-(8-quinolinylamino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-oxo-5-(8-quinolinylamino)pentanoic acid” belongs to the class of organic compounds known as oxopentanoic acids . These are pentanoic acids in which one of the methylene groups is replaced by a keto group .

Synthesis Analysis

While specific synthesis methods for “5-oxo-5-(8-quinolinylamino)pentanoic acid” are not available, similar compounds such as pentanoic acid have been synthesized from γ-valerolactone and formic acid using bifunctional catalysis .Applications De Recherche Scientifique

Pharmacological Properties in Cholecystokinin Antagonism

Derivatives of 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as lorglumide, have shown significant pharmacological properties as non-peptide cholecystokinin (CCK) antagonists. They exhibit high affinity for pancreatic CCK receptors and demonstrate potent antagonism in smooth muscles of the gall bladder, ileum, and in CCK-induced amylase secretion of pancreatic acini. Lorglumide has potential diagnostic or therapeutic applications in conditions involving CCK (Makovec et al., 1987).

Inhibition of Neutrophils and Eosinophils Activation

Research indicates that 5-oxo-5-(8-quinolinylamino)pentanoic acid analogs, such as 5-oxo-ETE, can inhibit the activation of neutrophils and eosinophils. Novel indole OXE receptor antagonists have been identified, which effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in these cells, representing potential therapeutic agents in allergic diseases like asthma (Gore et al., 2014).

Quinolones as Antibiotics

Quinolones, having a similar structure to 5-oxo-5-(8-quinolinylamino)pentanoic acid, are widely used as antibiotics. When attached to oligonucleotides, quinolones can stabilize DNA duplexes against thermal denaturation, demonstrating their potential in biotechnological applications and antibiotic mechanisms (Tuma et al., 2002).

Biochemistry and Biology of 5-Lipoxygenase Products

Compounds like 5-oxo-5-(8-quinolinylamino)pentanoic acid are studied for their role in the biochemistry and biology of 5-lipoxygenase products. 5-Oxo-ETE, formed by the oxidation of 5-HETE, acts as a chemoattractant for eosinophils and neutrophils, and can stimulate the proliferation of prostate tumor cells. This highlights the significance of these compounds in both inflammatory processes and potential cancer research (Powell & Rokach, 2005).

Sensing Biological Zn(II)

Compounds related to 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as quinoline-derivatized fluoresceins, have been utilized for sensing biological Zn(II). These fluorescein-based dyes demonstrate significant fluorescence enhancements upon Zn(II) coordination, indicating their potential in biomedical imaging and analysis (Nolan et al., 2005).

Propriétés

IUPAC Name |

5-oxo-5-(quinolin-8-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12(7-2-8-13(18)19)16-11-6-1-4-10-5-3-9-15-14(10)11/h1,3-6,9H,2,7-8H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAGQKMFCQUTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCCC(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinolin-8-ylcarbamoyl)-butyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)